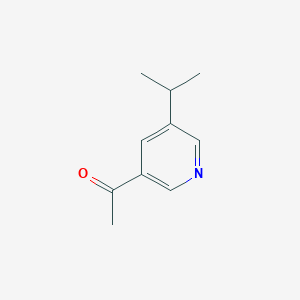
(1r,4r)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound is a cyclohexane derivative.
- It contains an amino group (NH₂) and a carboxylic acid group (COOH).
- The stereochemistry is specified as (1R,4R), indicating the absolute configuration of the chiral centers.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted reactions during subsequent transformations.
Ring Formation: The protected amine reacts with a suitable diene (such as tetrahydro-2H-pyran) to form a cyclic compound.
Deprotection: The Boc group is removed, revealing the amino group.
Carboxylation: The carboxylic acid group is introduced using appropriate reagents.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The alcohol group may be converted to a ketone or an aldehyde.
- Reduction: The carbonyl group can be reduced to an alcohol.
- Substitution: Various derivatives with modified functional groups can be obtained.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug candidate due to its unique structure and potential biological activity.
Chemical Synthesis: As a building block for more complex molecules.
Materials Science: For designing functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related cyclohexane-based compounds. Some similar compounds include:
- Cyclohexanecarboxylic acid
- Tetrahydro-2H-pyran derivatives
Properties
Molecular Formula |
C17H29NO5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-(oxan-4-yl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO5/c1-17(2,3)23-16(21)18(14-8-10-22-11-9-14)13-6-4-12(5-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
InChI Key |
DNWLWPOTYHMZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)C(=O)O)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)


![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)




![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)
